molecular formula C20H38O12 B606185 Bis-PEG8-acid CAS No. 1246189-43-4

Bis-PEG8-acid

カタログ番号: B606185
CAS番号: 1246189-43-4
分子量: 470.51
InChIキー: IRTAMFHIULAGCS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis-PEG8-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to form a stable amide bond .

準備方法

Synthetic Routes and Reaction Conditions

Bis-PEG8-acid is synthesized through a multi-step process involving the polymerization of ethylene oxide with water, monoethylene glycol, or diethylene glycol under alkaline conditions . The terminal carboxylic acid groups are introduced through subsequent reactions with appropriate reagents.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of catalysts. The resulting PEG is then functionalized with carboxylic acid groups using reagents like succinic anhydride .

化学反応の分析

Amide Bond Formation

The primary reaction pathway involves coupling with amine-containing molecules via carbodiimide-mediated activation. Key parameters:

Reaction ComponentDetails
Activation Reagents EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU
Reaction Conditions pH 7.2–8.5 (phosphate or HEPES buffer), 30 min–4 hr at 4–25°C
Product Stability Stable amide bonds resistant to hydrolysis under physiological conditions
  • Sequential Conjugation : Enables controlled attachment of two distinct biomolecules (e.g., proteins, peptides) through stepwise amine coupling .
  • Yield Optimization : Excess reagent (1.5–2.5 molar equivalents) minimizes hydrolysis of activated intermediates .

Esterification Reactions

Carboxylic acid groups react with alcohols under acidic or coupling conditions:

Reaction TypeMechanismApplications
Direct Esterification Acid-catalyzed (e.g., H₂SO₄) with alcoholsPolymer crosslinking
Activated Esters NHS ester formation via DCC/NHS, enabling reaction with hydroxyl groupsSurface modification of nanoparticles
  • Hydrolysis Sensitivity : Esters undergo hydrolysis in aqueous environments (t₁/₂ = 10 min–5 hr depending on pH), limiting in vivo applications .

Hydrolysis Dynamics

The terminal carboxylic acids exhibit pH-dependent behavior:

PropertyValue
pKa ~4.5–5.0 (slightly higher than non-PEG carboxylic acids due to electron-donating PEG chain)
Hydrolysis Rate Accelerates under alkaline conditions (pH >8)
  • Regeneration of COOH : Hydrolysis of esters or activated intermediates (e.g., NHS esters) regenerates free carboxylic acids, enabling reversible modifications .

Comparative Reactivity with Analogues

This compound’s reactivity differs from structurally related PEG derivatives:

CompoundKey FeatureReactivity Difference
Bis-Sulfone-PEG8-acidSulfone groupsForms thioethers with thiols (e.g., cysteine residues)
NH-Bis(PEG8-acid)Secondary amine linkerEnables pH-sensitive conjugates
PEG diolsHydroxyl terminiLimited to ether/ester formation without carboxyl versatility

Reaction Monitoring Techniques

Key analytical methods validate reaction outcomes:

  • Mass Spectrometry : Confirms molecular weight of conjugates (e.g., +438 Da for this compound attachment) .
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics of PEGylated biomolecules.

This compound’s bifunctional design and tunable reactivity make it indispensable in bioconjugation, though hydrolysis sensitivity necessitates careful pH control. Future research directions include engineering pH-stable variants for in vivo therapeutic applications .

科学的研究の応用

Antibody-Drug Conjugates (ADCs)

Bis-PEG8-acid serves as a cleavable linker in the synthesis of antibody-drug conjugates. These conjugates consist of an antibody linked to a cytotoxic drug via a linker that can be cleaved under specific conditions to release the drug selectively within target cells. This approach enhances the therapeutic efficacy while minimizing systemic toxicity.

  • Research Findings : Recent studies emphasize the importance of linker chemistry in ADC design, highlighting how modifications can improve stability and efficacy. For example, ADCs utilizing this compound have shown enhanced performance in preclinical models compared to traditional linkers .

Proteolysis Targeting Chimeras (PROTACs)

This compound is also utilized as a linker in the development of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system. By connecting ligands for E3 ubiquitin ligases and target proteins, this compound facilitates the selective degradation of unwanted proteins.

  • Mechanism : The linker enables effective binding and subsequent ubiquitination of target proteins, leading to their degradation .

Bioconjugation Chemistry

The terminal carboxylic acid groups of this compound can react with amines to form stable amide bonds or with alcohols to create esters. This property is widely exploited for PEGylation processes, which enhance the pharmacokinetic properties of therapeutic proteins and peptides.

  • Applications : PEGylation improves solubility, stability, and bioavailability of biologics, making this compound a valuable component in drug formulation .

Case Study 1: Development of ADCs Using this compound

A study published in Nature Biotechnology explored the synthesis of novel ADCs using this compound as a linker. The research demonstrated that these ADCs exhibited improved stability and therapeutic indices compared to conventional linkers. The study indicated that the use of PEG linkers like this compound could significantly enhance the efficacy of ADCs in treating various cancers .

Case Study 2: PROTAC Development

In research published by Cell Chemical Biology, scientists developed PROTACs utilizing this compound as a linker to target specific oncogenic proteins for degradation. The study reported that these PROTACs effectively reduced target protein levels in cancer cell lines, showcasing the potential for targeted therapy using this innovative approach .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Antibody-Drug ConjugatesLinker for cytotoxic drugs attached to antibodiesImproved specificity and reduced systemic toxicity
Proteolysis Targeting ChimerasLinker for inducing selective protein degradationTargeted therapy with minimal off-target effects
BioconjugationPEGylation of proteins and peptidesEnhanced solubility, stability, and bioavailability

類似化合物との比較

Similar Compounds

Uniqueness

Bis-PEG8-acid is unique due to its two terminal carboxylic acid groups, which provide multiple reactive sites for bioconjugation and drug delivery applications. Its hydrophilic PEG spacer enhances solubility and biocompatibility, making it suitable for a wide range of scientific and industrial applications .

生物活性

Bis-PEG8-acid , also known as Bis-Polyethylene Glycol 8 Acid, is a bifunctional reagent characterized by two terminal carboxylic acid groups linked by an 8-unit polyethylene glycol (PEG) spacer. Its chemical formula is C20H38O12C_{20}H_{38}O_{12} with a molecular weight of approximately 438.52 g/mol. This compound is notable for its hydrophilic properties, enhancing solubility in aqueous environments, making it suitable for various biochemical applications, particularly in drug delivery and biomaterial synthesis.

This compound functions primarily as a linker in various bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs) : It serves as a cleavable linker that connects cytotoxic drugs to antibodies, allowing selective targeting of cancer cells while minimizing systemic toxicity. The dual carboxylic acid groups facilitate conjugation to primary amines on antibodies or other biomolecules .
  • Proteolysis Targeting Chimeras (PROTACs) : This compound is utilized in the synthesis of PROTACs, which are designed to induce targeted protein degradation via the ubiquitin-proteasome pathway. The unique structure allows for the incorporation of ligands that bind both the target protein and an E3 ubiquitin ligase .

Pharmacokinetics and Efficacy

Research indicates that this compound enhances the pharmacokinetic profiles of drug conjugates. Studies have demonstrated that ADCs utilizing this linker exhibit improved stability and efficacy compared to those using traditional linkers. For instance, in vivo studies have shown that ADCs with this compound can achieve higher therapeutic indices and lower toxicity profiles than conventional ADCs .

Case Studies

  • Insulin Delivery Systems : A study explored the use of PEG-based linkers for developing oral insulin delivery systems. The incorporation of PEG facilitated the formation of stable complexes that maintained insulin's biological activity, resulting in effective glycemic control in diabetic mouse models .
  • Cancer Therapy : In a comparative analysis of different linker chemistries in ADCs, this compound demonstrated superior performance in terms of cytotoxicity against tumor cells and reduced off-target effects. ADCs utilizing this linker showed significant tumor regression at lower doses compared to those with traditional linkers .

Safety Profile

While this compound has shown promising biological activity, safety assessments are crucial. Studies suggest that PEG compounds can exhibit mild sensitization and irritant properties; however, data specific to this compound is limited. General safety evaluations indicate that PEG-based compounds do not exhibit significant genotoxicity or systemic toxicity at typical concentrations used in research applications .

Applications

ApplicationDescription
Antibody-Drug Conjugates (ADCs) Used as a cleavable linker to connect cytotoxic agents with antibodies for targeted cancer therapy.
Proteolysis Targeting Chimeras (PROTACs) Facilitates selective degradation of proteins by linking ligands for target proteins and E3 ligases.
Biomaterial Synthesis Enhances the solubility and functionalization of biomaterials for drug delivery systems.

特性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O12/c21-19(22)1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-20(23)24/h1-18H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTAMFHIULAGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-PEG8-acid
Reactant of Route 2
Reactant of Route 2
Bis-PEG8-acid
Reactant of Route 3
Reactant of Route 3
Bis-PEG8-acid
Reactant of Route 4
Reactant of Route 4
Bis-PEG8-acid
Reactant of Route 5
Reactant of Route 5
Bis-PEG8-acid
Reactant of Route 6
Reactant of Route 6
Bis-PEG8-acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。